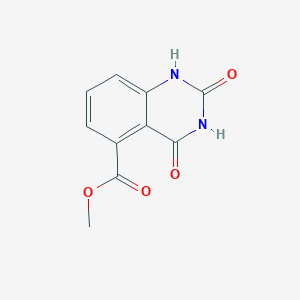

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate

Description

Properties

IUPAC Name |

methyl 2,4-dioxo-1H-quinazoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-9(14)5-3-2-4-6-7(5)8(13)12-10(15)11-6/h2-4H,1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKSIXZLJXEOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562507 | |

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127801-84-7 | |

| Record name | Methyl 1,2,3,4-tetrahydro-2,4-dioxo-5-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127801-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A foundational approach involves cyclizing anthranilic acid derivatives with urea or carbamates. For example, methyl anthranilate reacts with acetic anhydride to form methyl 2-acetamidobenzoate, which undergoes cyclization in the presence of ammonia or hydrazine hydrate. This method typically achieves moderate yields (63–78%) under reflux conditions .

Key Steps :

-

Acetylation : Methyl anthranilate reacts with acetic anhydride to form methyl 2-acetamidobenzoate.

-

Cyclization : Treatment with ammonia yields 2-methyl-3(H)-4-quinazolinone, while hydrazine hydrate produces 3-amino-2-methyl-4-quinazolinone .

Optimization : Microwave irradiation (140 W) reduces reaction times from hours to minutes (3–15 min), improving yields to 63–78% .

One-Pot Synthesis via Urea Intermediate

An eco-efficient one-pot method utilizes anthranilic acid derivatives and potassium cyanate (KOCN) in water . The process involves:

-

Urea Formation : Anthranilic acid reacts with KOCN to form 2-ureidobenzoic acid.

-

Cyclization : Base-mediated cyclization (NaOH) generates benzoylene urea monosodium salt.

-

Acidification : HCl treatment yields the final product with near-quantitative purity (98%) .

Advantages :

-

Solvent-free and water-based, minimizing waste.

-

Scalable to 1 kg batches, ideal for industrial applications .

Microwave-Assisted Synthesis

Microwave technology enhances traditional methods by accelerating reaction kinetics. Methyl anthranilate and acetic anhydride react under microwave irradiation (140 W) to form intermediates, followed by cyclization with amines or hydrazine .

Conditions :

Isocyanate-Based Cyclization

A high-yield route involves reacting anthranilic acid with aryl isocyanates (e.g., 2,4-dichlorophenyl isocyanate) in aprotic solvents like ethyl acetate. Acid treatment (H₂SO₄ or HCl) induces cyclization, achieving yields up to 93% .

Example :

5-Fluoroanthranilic acid + 2,4-dichlorophenyl isocyanate → 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4-dione (89.8% yield) .

Comparative Analysis of Methods

Recent Advances and Industrial Applications

The one-pot method and microwave synthesis represent significant advancements in green chemistry and efficiency. Industrial-scale production favors the one-pot approach due to minimal waste and high purity, while microwave methods suit lab-scale rapid synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound Name | CAS No. | Similarity Score | Key Substituents | Structural Differences |

|---|---|---|---|---|

| Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | 301359-45-5 | 0.75 | Methyl ester at 7-position | Ester group shifted from 5- to 7-position on the quinazoline core |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 945655-38-9 | 0.73 | Ethyl ester, 2-chlorophenyl, thioxo group | Pyrimidine backbone with a thioxo group and chlorophenyl substituent |

| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | 945655-38-9 | 0.70 | Ethyl ester, amino group, phenyl substituent | Indole core instead of quinazoline, with amino and phenyl groups |

Analysis of Key Differences

Positional Isomerism (5- vs. 7-Carboxylate):

The positional shift of the methyl ester group between the 5- and 7-positions (as seen in CAS 301359-45-5) can significantly alter electronic distribution and steric interactions. For quinazolines, substituent placement affects binding affinity to biological targets, such as enzymes or receptors .

Backbone and Functional Group Variations: Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo... The 2-chlorophenyl group introduces lipophilicity, which may improve membrane permeability . Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate: The indole core diverges from the quinazoline system, reducing planarity and possibly modulating interactions with aromatic stacking motifs in biological targets.

Ester Group (Methyl vs. Ethyl):

Methyl esters generally exhibit faster hydrolysis rates compared to ethyl esters, impacting bioavailability. The ethyl derivatives in Table 1 may offer prolonged stability in physiological environments .

Research Findings and Implications

- Synthetic Accessibility: this compound and its analogs are synthesized via condensation reactions involving aldehydes or ketones with amine precursors. However, regioselective synthesis of positional isomers (e.g., 5- vs. 7-carboxylates) remains challenging, requiring precise control of reaction conditions .

Biological Activity

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate (CAS Number: 127801-84-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₀H₈N₂O₄

- Molecular Weight : 220.18 g/mol

- Melting Point : 312–314 °C

- Solubility : Generally soluble in organic solvents.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation by modulating key signaling pathways involved in cancer cell survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage:

- Cell Model : SH-SY5Y neuroblastoma cells.

- Observations : Reduction in reactive oxygen species (ROS) levels and enhanced cell viability.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The study reported:

- Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.

- Survival Rate Improvement : Enhanced overall survival rates among treated mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.